1-Fluoro-4-methylbicyclo[2.2.2]octane
Description
1-Fluoro-4-methylbicyclo[2.2.2]octane is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a fluorine atom at position 1 and a methyl group at position 2. This structure combines steric rigidity with electronic effects imparted by the fluorine substituent, making it relevant in medicinal chemistry and materials science.
Key properties include:
Properties
CAS No. |
20417-60-1 |
|---|---|
Molecular Formula |
C9H15F |
Molecular Weight |
142.21 g/mol |
IUPAC Name |
1-fluoro-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15F/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3 |
InChI Key |
RLFWCAIINARCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-4-methylbicyclo[2.2.2]octane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 4-methylbicyclo[2.2.2]octane using electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Fluoro-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated products.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-4-methylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of bicyclic systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Fluoro-4-methylbicyclo[2.2.2]octane exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor interactions .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[2.2.2]octane Derivatives
Structural and Physicochemical Properties
The table below compares 1-Fluoro-4-methylbicyclo[2.2.2]octane with structurally related compounds:
Key Observations :
- Fluorine substitution enhances electronegativity and metabolic stability compared to methyl or phenyl groups .
- Steric bulk from the bicyclo[2.2.2]octane core reduces conformational flexibility, impacting solubility and reactivity .
Comparison with Bioisosteres
- 2-Oxabicyclo[2.2.2]octane : Replaces a CH₂ group with oxygen, improving water solubility and serving as a phenyl ring bioisostere in drug design (e.g., Imatinib analogs) .
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) : Acts as a catalyst in trifluoromethylthiolation reactions, highlighting the scaffold’s versatility beyond passive structural roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
